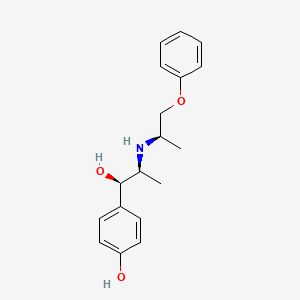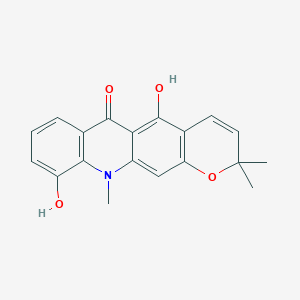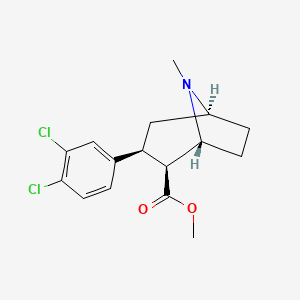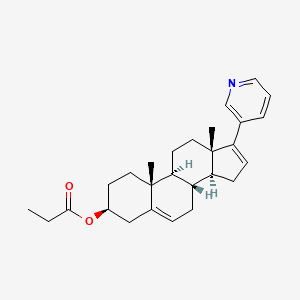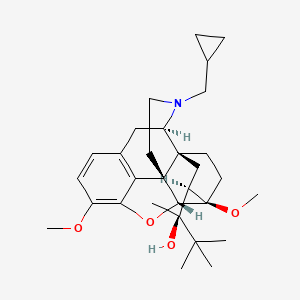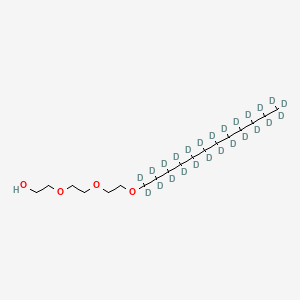
Triethyleneglycol Monolauryl Ether-d25
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyleneglycol Monolauryl Ether-d25: is a stable isotope-labeled compound with the molecular formula C18H13D25O4 and a molecular weight of 343.65 g/mol . This compound is a derivative of triethyleneglycol monolauryl ether, where the hydrogen atoms are replaced with deuterium, making it useful in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Triethyleneglycol Monolauryl Ether-d25 typically involves the reaction of triethyleneglycol with lauryl alcohol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve the desired isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions: Triethyleneglycol Monolauryl Ether-d25 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether group to alcohols.
Substitution: The ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and amines are commonly employed.
Major Products Formed:
Oxidation: Formation of lauric acid or lauryl aldehyde.
Reduction: Formation of triethyleneglycol and lauryl alcohol.
Substitution: Formation of substituted ethers.
Aplicaciones Científicas De Investigación
Chemistry: Triethyleneglycol Monolauryl Ether-d25 is used as a reference standard in analytical chemistry for the quantification and identification of compounds in complex mixtures .
Biology: In biological research, it is used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical processes .
Medicine: The compound is utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs .
Industry: In industrial applications, it is used in the formulation of surfactants and emulsifiers for various products .
Mecanismo De Acción
The mechanism of action of Triethyleneglycol Monolauryl Ether-d25 involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The deuterium atoms provide stability and allow for precise tracking in various analytical techniques . The compound’s effects are mediated through its incorporation into metabolic pathways, where it acts as a stable isotope tracer .
Comparación Con Compuestos Similares
- Diethyleneglycol Monolauryl Ether-d25
- Polyethylene Glycol Monolauryl Ether-d25
- Ethylene Glycol Monolauryl Ether-d25
Comparison: Triethyleneglycol Monolauryl Ether-d25 is unique due to its specific isotopic labeling, which provides enhanced stability and precision in analytical applications compared to its non-deuterated counterparts . Its longer ethylene glycol chain also offers different physicochemical properties, making it suitable for a broader range of applications .
Propiedades
Fórmula molecular |
C18H38O4 |
|---|---|
Peso molecular |
343.6 g/mol |
Nombre IUPAC |
2-[2-[2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C18H38O4/c1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-22-18-16-21-14-12-19/h19H,2-18H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,13D2 |
Clave InChI |
FKMHSNTVILORFA-YYQNCXAFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OCCOCCOCCO |
SMILES canónico |
CCCCCCCCCCCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


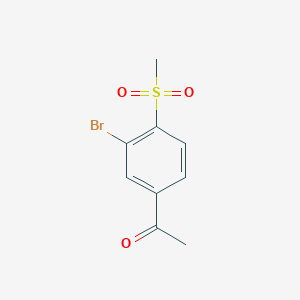
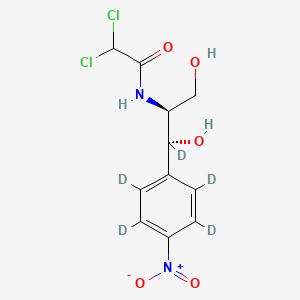
![(2S,3S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonoperoxoic acid](/img/structure/B13436232.png)
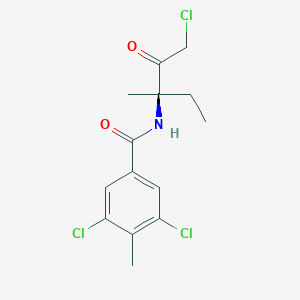

![2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide](/img/structure/B13436241.png)
![N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2](/img/structure/B13436244.png)
